O1-(Dimethoxytrityl)hexaethylene glycol
Overview
Description
O1-(Dimethoxytrityl)hexaethylene glycol: is a chemical compound with the molecular formula C33H44O9 and a molecular weight of 584.7 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O1-(Dimethoxytrityl)hexaethylene glycol typically involves the reaction of hexaethylene glycol with dimethoxytrityl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: O1-(Dimethoxytrityl)hexaethylene glycol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxytrityl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O1-(Dimethoxytrityl)hexaethylene glycol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, particularly in the synthesis of oligonucleotides and peptides.
Biology: It is employed in the modification of biomolecules for various biological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-(Dimethoxytrityl)hexaethylene glycol involves its ability to act as a protecting group. The dimethoxytrityl group can be selectively removed under acidic conditions, allowing for the controlled release of the protected functional group. This property is particularly useful in the synthesis of complex molecules where selective deprotection is required .
Comparison with Similar Compounds
- O1-(Methoxytrityl)hexaethylene glycol
- O1-(Trityl)hexaethylene glycol
- O1-(Dimethoxytrityl)tetraethylene glycol
Comparison: O1-(Dimethoxytrityl)hexaethylene glycol is unique due to its specific structure, which provides optimal protection and ease of removal in synthetic applications. Compared to similar compounds, it offers better stability and selectivity in various chemical reactions .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O9/c1-35-31-12-8-29(9-13-31)33(28-6-4-3-5-7-28,30-10-14-32(36-2)15-11-30)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-34/h3-15,34H,16-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXARFLYKYWWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146456 | |
Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123706-69-4 | |
Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123706-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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